Palbociclib-d8, also known as PD 0332991-d8, is a deuterated analogue of palbociclib, a selective inhibitor of cyclin-dependent kinases 4 and 6. This compound is primarily utilized in pharmacokinetic studies and method validation due to its stable isotope labeling, which enhances the sensitivity and accuracy of analytical techniques. Palbociclib-d8 plays a critical role in the therapeutic landscape for treating hormone receptor-positive breast cancer, particularly in combination with other therapies.
Palbociclib-d8 is classified as a cyclin-dependent kinase inhibitor. It is derived from palbociclib through a process of deuteration, where hydrogen atoms are replaced with deuterium isotopes. This modification allows for more precise tracking and quantification in biological samples. The compound is produced by various chemical synthesis methods detailed in patents and scientific literature, emphasizing its significance in both research and clinical settings.
The synthesis of palbociclib-d8 involves several key steps:
For example, one method involves the reaction of 1-Boc-4-(6-nitro-2-pyridinyl) piperazine with deuterated reagents to form the desired compound .
Palbociclib-d8 has a complex molecular structure characterized by multiple rings and functional groups. Its chemical formula can be represented as C_16H_18D_8N_4O_2, indicating the presence of deuterium atoms within its structure. The molecular weight is approximately 314.47 g/mol.
The structural representation includes:
This intricate arrangement contributes to its biological activity as a cyclin-dependent kinase inhibitor.
Palbociclib-d8 participates in various chemical reactions typical for cyclin-dependent kinase inhibitors:
Analytical methods such as HPLC-MS/MS are employed to study these reactions, providing insights into its stability and interaction profiles .
Palbociclib-d8 functions by selectively inhibiting cyclin-dependent kinases 4 and 6, which are crucial for cell cycle progression from the G1 phase to the S phase. By blocking these kinases, palbociclib-d8 effectively halts cell division in cancerous cells that rely on these pathways for proliferation.
The mechanism involves:
Relevant analyses such as X-ray powder diffraction (XRPD) can provide additional insights into its crystalline properties .
Palbociclib-d8 is primarily utilized in:
Palbociclib-d8 (chemical name: 6-acetyl-8-cyclopentyl-5-methyl-2-[[5-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)pyridin-2-yl]amino]pyrido[2,3-d]pyrimidin-7-one) possesses the molecular formula C₂₄H₂₁D₈N₇O₂ and a molecular weight of 455.58 g/mol [4] [9]. The strategic deuterium placement occurs exclusively on the piperazine ring, with all eight hydrogen atoms replaced by deuterium at positions 2, 2', 3, 3', 5, 5', 6, and 6' [9]. This specific labeling pattern creates a mass difference of +8 atomic mass units compared to non-deuterated palbociclib (C₂₄H₂₉N₇O₂, MW 447.54 g/mol) while preserving the compound's fundamental chemical structure, polarity, and chromatographic behavior. The isotopic purity of research-grade Palbociclib-d8 typically exceeds 98% deuterium incorporation, with chemical purity often reaching ≥99.7% as confirmed by high-performance liquid chromatography (HPLC) analysis [4] [7] [9].
The structural integrity of the core palbociclib molecule remains unaltered in Palbociclib-d8, maintaining the same heterocyclic pyrido[2,3-d]pyrimidin-7-one scaffold, acetyl and methyl substituents, cyclopentyl group, and aminopyridine linkage that define palbociclib's chemical identity and biological activity. This preservation ensures near-identical physicochemical properties, including solubility profiles in aqueous and organic solvents comparable to the non-deuterated molecule. Under optimized conditions, Palbociclib-d8 demonstrates solubility in water (8.33 mg/mL at pH 3) and dimethyl sulfoxide (DMSO, 1 mg/mL) [4] [5], mirroring the solubility characteristics of its non-deuterated counterpart. These characteristics make Palbociclib-d8 an ideal internal standard that co-elutes with natural palbociclib during chromatographic separation while remaining distinctly resolvable through mass spectrometric detection.
Table 1: Structural and Physicochemical Properties of Palbociclib-d8
Property | Specification | Analytical Method |
---|---|---|
Molecular Formula | C₂₄H₂₁D₈N₇O₂ | High-resolution MS |
Molecular Weight | 455.58 g/mol | Calculated exact mass |
Deuterium Positions | Piperazine ring (8 positions) | NMR spectroscopy |
Chemical Purity | ≥98% to ≥99.7% | HPLC-UV/DAD |
Isotopic Purity | ≥95% atom D (typically >98%) | MS/MS analysis |
Aqueous Solubility | 8.33 mg/mL (pH 3, heated) | Solubility testing |
DMSO Solubility | 1 mg/mL (2.20 mM) | Solubility testing |
In liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis, Palbociclib-d8 serves as an essential internal standard (IS) for the quantification of palbociclib in complex biological matrices such as human plasma, serum, and tissue homogenates. Its primary function centers on correcting analytical variations throughout the sample preparation and analysis workflow. When added at a known concentration to biological samples before processing, Palbociclib-d8 experiences the same extraction efficiency losses, matrix effects, and instrumental fluctuations as the endogenous palbociclib analyte. By measuring the ratio of analyte response to internal standard response rather than absolute analyte response, scientists achieve substantially improved quantitative precision and accuracy, typically reducing inter- and intra-assay variability to <10-15% [2] [6].
The co-elution property of Palbociclib-d8 with natural palbociclib during chromatographic separation ensures that both compounds experience identical matrix effects at precisely the same retention time. This temporal coincidence is critical because matrix effects—ion suppression or enhancement caused by co-extracted biological components—vary significantly throughout the chromatographic run. In validated LC-MS/MS methods, Palbociclib and Palbociclib-d8 typically elute between 2.5-4 minutes under reversed-phase conditions using C18 columns with mobile phases consisting of methanol or acetonitrile and aqueous buffers (often containing volatile additives like formic acid or ammonium formate) [2] [6]. The mass spectrometric detection then capitalizes on the mass shift advantage (+8 Da) to differentiate between the internal standard and the analyte. Palbociclib-d8 is typically monitored using transitions such as m/z 456.3 → 360.2 in positive electrospray ionization (ESI+) mode, while non-deuterated palbociclib is tracked at m/z 448.3 → 352.2 [2] [3].
The implementation of Palbociclib-d8 as an internal standard has enabled the development of highly sensitive analytical methods capable of quantifying palbociclib down to clinically relevant concentrations. Modern assays validated according to regulatory guidelines (EMA, FDA) demonstrate lower limits of quantification (LLOQ) of 6 ng/mL in human plasma [2] [6], covering a linear range typically spanning 6-300 ng/mL to encompass therapeutically relevant concentrations. This sensitivity is crucial given that the proposed population mean trough concentration (Ctrough) for palbociclib is 61 ng/mL [2]. The precision and accuracy of these methods at the LLOQ level generally meet stringent acceptance criteria (within ±20% of nominal concentration), largely attributable to the correction provided by the deuterated internal standard.
Table 2: Performance Metrics of LC-MS/MS Methods Using Palbociclib-d8 as Internal Standard
Validation Parameter | Performance with Palbociclib-d8 | Regulatory Guideline Compliance |
---|---|---|
Lower Limit of Quantification (LLOQ) | 6 ng/mL | EMA/FDA bioanalytical validation |
Linear Range | 6–300 ng/mL (covers therapeutic Ctrough of 61 ng/mL) | Fit-for-purpose validation |
Inter-assay Precision (CV%) | <10% across calibration range | Typically ≤15% (≤20% at LLOQ) |
Inter-assay Accuracy | 90.5–108.4% | 85–115% (80–120% at LLOQ) |
Matrix Effect Compensation | >85% recovery with minimal variation | Stable IS response across matrices |
Carryover Evaluation | <0.5% contribution to LLOQ | Negligible carryover confirmed |
Selectivity/Specificity | No interference from metabolites or co-medications | Comprehensive interference testing |
The development of stable isotope-labeled internal standards for CDK4/6 inhibitors represents a methodological evolution in bioanalytical chemistry, driven by the clinical introduction of palbociclib (FDA approval 2015), ribociclib (2017), and abemaciclib (2018) for advanced breast cancer therapy. Early analytical methods for palbociclib quantification employed structural analogs or non-homologous compounds as internal standards, which often demonstrated differential extraction recovery or matrix effects compared to the analyte. These suboptimal internal standards limited method accuracy and precision, particularly at the lower end of the calibration range where therapeutic drug monitoring decisions are most critical. The synthesis and commercialization of Palbociclib-d8 around 2016-2017 addressed this critical gap, providing a homologous standard with nearly identical physicochemical properties [4] [7] [9].
The analytical landscape for CDK4/6 inhibitors rapidly progressed from single-analyte methods to comprehensive multi-analyte panels capable of simultaneous quantification of multiple CDK4/6 inhibitors and their pharmacologically relevant metabolites. This evolution necessitated parallel development of deuterated standards for each analyte. Ribociclib-d6 (deuterated on the methylpiperazine ring) and Abemaciclib-d8 (deuterium labeling typically on the chlorophenyl ring system) joined Palbociclib-d8 as essential bioanalytical tools [2] [6]. This suite of deuterated standards enabled laboratories to develop validated methods for simultaneous quantification of all three CDK4/6 inhibitors—plus key active metabolites like abemaciclib's M2 (N-desethylabemaciclib) and M20 (hydroxyabemaciclib)—within a single analytical run [2]. The importance of including metabolites became evident when pharmacokinetic studies demonstrated that M2 and M20 contribute significantly to abemaciclib's overall pharmacological activity, with plasma exposures reaching 26% and 13% of the parent compound, respectively [6].
Modern analytical approaches utilizing these deuterated standards have achieved unprecedented levels of analytical efficiency and clinical utility. A landmark 2024 study demonstrated a validated LC-MS/MS method capable of simultaneously quantifying palbociclib, ribociclib, abemaciclib, abemaciclib M2, abemaciclib M20, and the aromatase inhibitor letrozole in human plasma [2]. This comprehensive panel employed a matched deuterated internal standard for each analyte: Palbociclib-d8 for palbociclib, D6-ribociclib for ribociclib, D8-abemaciclib for abemaciclib and its metabolites, and 13C2,15N2-letrozole for letrozole [2]. The method achieved validation over clinically relevant ranges (6-300 ng/mL for palbociclib and letrozole; 120-6000 ng/mL for ribociclib; 40-800 ng/mL for abemaciclib; 20-400 ng/mL for M2 and M20) with all parameters meeting regulatory acceptance criteria [2]. This methodological advancement directly supports the implementation of therapeutic drug monitoring (TDM) for CDK4/6 inhibitor therapies, particularly important given the substantial interindividual variability in drug pharmacokinetics and emerging evidence of exposure-response relationships [2] [3] [6].
The synthesis and commercialization of Palbociclib-d8 and its CDK4/6 counterparts followed established deuteration chemistry approaches, primarily involving catalytic hydrogen-deuterium exchange or reductive deuteration of precursor molecules under controlled conditions. Suppliers including Alsachim (Illkirch-Graffenstaden, France), Clearsynth (Maharashtra, India), and MedChemExpress (Monmouth Junction, NJ) have made these critical reference materials available to the scientific community [2] [4] [6]. The availability of high-quality, well-characterized Palbociclib-d8 has transformed bioanalytical support for palbociclib clinical studies and therapeutic drug monitoring programs, enabling laboratories worldwide to generate reliable concentration data essential for optimizing breast cancer therapy with CDK4/6 inhibitors.
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0